

# "Methyl 5-bromo-2-chloro-3-nitrobenzoate CAS 124371-59-1"

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## Compound of Interest

Compound Name: *Methyl 5-bromo-2-chloro-3-nitrobenzoate*

Cat. No.: *B1386334*

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An In-Depth Technical Guide to **Methyl 5-bromo-2-chloro-3-nitrobenzoate** (CAS 124371-59-1)

**Abstract:** This technical guide provides a comprehensive overview of **Methyl 5-bromo-2-chloro-3-nitrobenzoate**, CAS No. 124371-59-1, a poly-functionalized aromatic building block of significant interest to the pharmaceutical and fine chemical industries. The document delineates its physicochemical properties, provides a validated synthesis protocol, explores its rich chemical reactivity, and discusses its application in the synthesis of complex molecular architectures. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

## Core Compound Identity and Physicochemical Properties

**Methyl 5-bromo-2-chloro-3-nitrobenzoate** is a highly substituted benzene derivative, incorporating four distinct functional groups: a methyl ester, a nitro group, and two different halogen atoms (bromine and chlorine). This unique combination of functionalities makes it a valuable and versatile intermediate in multi-step organic synthesis.

The strategic placement of these groups dictates the compound's reactivity. The electron-withdrawing nature of the nitro and chloro groups, and the ester, deactivates the aromatic ring towards electrophilic substitution, while the bromine atom serves as a prime handle for cross-

coupling reactions. The nitro group itself is a key precursor to an amino group, which can unlock further synthetic pathways.

## Chemical Structure

Caption: Chemical structure of **Methyl 5-bromo-2-chloro-3-nitrobenzoate**.

## Physicochemical Data

The fundamental properties of the compound are summarized below. These values are critical for reaction planning, purification, and safety assessments.

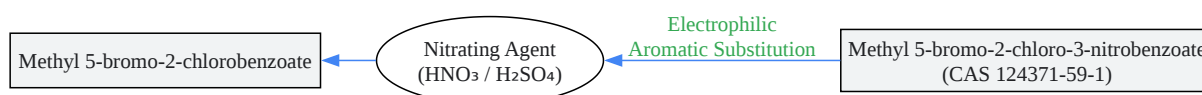
Property	Value	Source
CAS Number	124371-59-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrClNO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	294.49 g/mol	<a href="#">[1]</a>
IUPAC Name	methyl 5-bromo-2-chloro-3-nitrobenzoate	<a href="#">[2]</a>
Appearance	Solid	<a href="#">[1]</a>
Purity	Typically ≥98%	<a href="#">[1]</a>
SMILES	<chem>COC(=O)c1c(Cl)c(cc1[N+](=O)[O-])Br</chem>	<a href="#">[2]</a>
InChI Key	XVVAOPFGJSBHMS-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis Pathway and Protocol

**Methyl 5-bromo-2-chloro-3-nitrobenzoate** is not a naturally occurring compound; it is produced via multi-step chemical synthesis. A logical and industrially scalable approach involves the regioselective nitration of a suitable precursor, methyl 5-bromo-2-chlorobenzoate.

## Retrosynthetic Analysis & Strategy

The synthesis strategy hinges on a standard electrophilic aromatic substitution reaction. The precursor, methyl 5-bromo-2-chlorobenzoate, possesses two halogen substituents. The chloro group is ortho-, para-directing and activating (though deactivating overall due to induction), while the bromo group is also ortho-, para-directing. The position between these two groups (C3) is sterically hindered and electronically deactivated. The most favorable position for nitration is C3, which is ortho to the chloro group and meta to the bromo group. The strong deactivation of the ring requires forcing nitration conditions.



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Caption: Retrosynthetic approach for the target molecule.

## Experimental Protocol: Nitration of Methyl 5-bromo-2-chlorobenzoate

This protocol is a representative procedure based on well-established nitration methodologies for deactivated aromatic esters.[3][4]

Disclaimer: This procedure must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

- Methyl 5-bromo-2-chlorobenzoate
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>, 98%)
- Concentrated Nitric Acid (HNO<sub>3</sub>, 70%)
- Crushed Ice
- Deionized Water

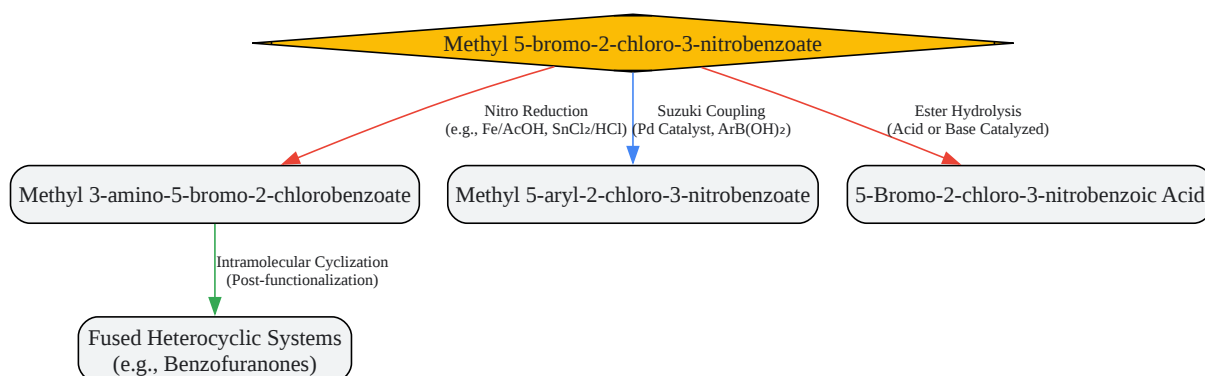
- Ethanol (for recrystallization)

#### Procedure:

- **Preparation of Nitrating Mixture:** In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 1.5 equivalents of concentrated nitric acid to 3 equivalents of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0 °C.
- **Reaction Setup:** In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of methyl 5-bromo-2-chlorobenzoate in 4 equivalents of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath.
- **Nitration:** Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of the benzoate precursor. Causality: The rate of addition must be carefully controlled to maintain the internal temperature between 5-15 °C.[4] Exceeding this temperature range significantly increases the risk of forming dinitrated or other side products and poses a safety hazard due to the exothermic nature of the reaction.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.
- **Work-up and Isolation:** Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. The crude product will precipitate as a solid.
- **Purification:** Filter the solid product under suction and wash thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[3]
- **Characterization:** The final product should be dried under vacuum and characterized by analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry to confirm its identity and purity.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **Methyl 5-bromo-2-chloro-3-nitrobenzoate** lies in the differential reactivity of its functional groups, allowing for selective transformations.



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Caption: Key chemical transformations of the title compound.

## Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a cornerstone transformation in medicinal chemistry. This opens up a vast array of subsequent reactions, including amide bond formation, diazotization, and construction of nitrogen-containing heterocycles.

- Expert Insight: The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H<sub>2</sub>, Pd/C) is highly effective but may also cause dehalogenation, particularly debromination.[5] Milder chemical methods are often preferred. Reagents like tin(II) chloride (SnCl<sub>2</sub>) in HCl, or iron powder in acetic acid (Fe/AcOH), are robust and chemoselective, typically leaving the ester and halogen groups intact.[6]

## Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions.[7] This reactivity difference allows for the selective functionalization at the C5 position.

- **Suzuki-Miyaura Coupling:** Reaction with an arylboronic acid ( $\text{ArB}(\text{OH})_2$ ) in the presence of a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) and a base (e.g.,  $\text{Na}_2\text{CO}_3$ ) can form a new carbon-carbon bond, yielding 5-aryl-2-chloro-3-nitrobenzoate derivatives.[\[8\]](#)[\[9\]](#) This is a powerful method for constructing biaryl scaffolds common in drug molecules.
- **Other Couplings:** Similar selectivity can be achieved in other cross-coupling reactions like Sonogashira (with terminal alkynes) and Buchwald-Hartwig amination (with amines).

## Precursor to Heterocyclic Scaffolds

This molecule is an excellent starting point for synthesizing complex heterocyclic systems. For example, reduction of the nitro group to an amine, followed by functionalization and intramolecular cyclization, can lead to various fused ring systems. The synthesis of substituted benzofurans, which are important pharmacophores, often involves precursors with similar substitution patterns.[\[10\]](#)[\[11\]](#)

## Applications in Research and Development

**Methyl 5-bromo-2-chloro-3-nitrobenzoate** is primarily used as a building block in discovery chemistry.[\[2\]](#) Its utility is not in its final biological activity, but in its capacity to be elaborated into more complex, biologically active molecules.

- **Fragment-Based Drug Discovery:** As a highly functionalized aromatic ring, it can serve as a starting point or fragment for building libraries of compounds for screening against various biological targets.
- **Synthesis of Agrochemicals and Dyes:** Substituted nitroaromatics are common intermediates in the synthesis of agrochemicals and specialized dyes.[\[12\]](#)
- **Precursor to Kinase Inhibitors:** The substituted aniline derived from this compound is a common scaffold in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction in the ATP-binding pocket of the enzyme.

## Safety and Handling

Proper handling of this chemical is essential due to its potential hazards. The following information is aggregated from safety data for structurally related compounds.[\[13\]](#)[\[14\]](#)

Hazard Class	GHS Pictogram	Hazard Statement
Acute Toxicity, Oral	GHS07 (Exclamation Mark)	H302: Harmful if swallowed
Skin Corrosion/Irritation	GHS07 (Exclamation Mark)	H315: Causes skin irritation
Eye Damage/Irritation	GHS07 (Exclamation Mark)	H319: Causes serious eye irritation
STOT - Single Exposure	GHS07 (Exclamation Mark)	H335: May cause respiratory irritation

#### Handling Recommendations:

- Use only in a well-ventilated area, preferably a chemical fume hood.[\[14\]](#)
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[15\]](#)
- Avoid breathing dust.[\[15\]](#)
- Wash hands thoroughly after handling.[\[14\]](#)
- Store in a tightly closed container in a dry, cool place.

## Conclusion

**Methyl 5-bromo-2-chloro-3-nitrobenzoate** (CAS 124371-59-1) is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its value is derived from the orthogonal reactivity of its multiple functional groups, which allows for a stepwise and controlled elaboration into complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher intending to utilize this versatile building block in their development programs.

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